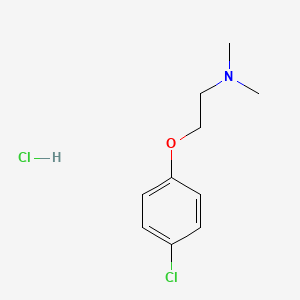![molecular formula C9H8Br2O3S B12008167 2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B12008167.png)
2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of a brominated phenyl ring attached to an ethanone (ketone) group.
- The compound’s systematic name reflects its structure: it contains two bromine atoms (2,2-dibromo), a methylsulfonyl group (4-(methylsulfonyl)), and an ethanone moiety.
- It is used in early discovery research and is part of a collection of unique chemicals .
2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves bromination of a suitable precursor, typically an acetophenone derivative.
Reaction Conditions: Bromination can be achieved using bromine or other brominating agents under appropriate conditions.
Industrial Production: Information on large-scale industrial production methods is limited due to its research-oriented nature.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: Limited information, but it may have applications in drug discovery.
Industry: Not widely used industrially due to its specialized nature.
Mechanism of Action
- Specific mechanisms are not well-documented, but it likely interacts with cellular targets via electrophilic reactions.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of bromine substitution, methylsulfonyl group, and ketone functionality distinguishes it from other compounds.
Remember that while this compound has intriguing properties, further research is essential to fully understand its potential applications and mechanisms of action
Properties
Molecular Formula |
C9H8Br2O3S |
|---|---|
Molecular Weight |
356.03 g/mol |
IUPAC Name |
2,2-dibromo-1-(4-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O3S/c1-15(13,14)7-4-2-6(3-5-7)8(12)9(10)11/h2-5,9H,1H3 |
InChI Key |
RJUPWKHOHNNHHT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


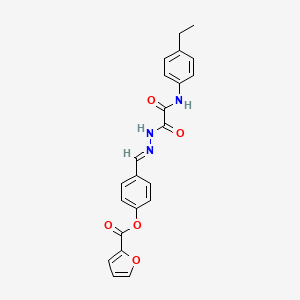
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)
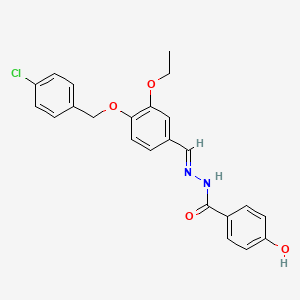
![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)
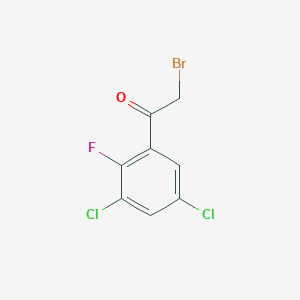
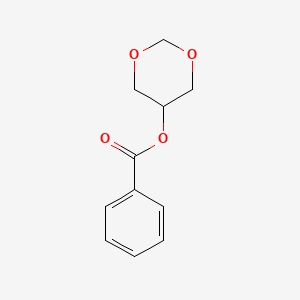
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)
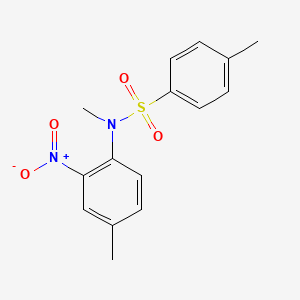

![4-Methyl-2-[(4-methylanilino)methyl]aniline](/img/structure/B12008144.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)
